2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid is a complex organic compound with a unique structure that includes two dichloromethylidene groups attached to a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a series of reactions, including cyclization and chlorination. The dichloromethylidene groups are then introduced through a reaction with appropriate chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethylidene groups into less reactive forms, such as methyl groups.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce methylated derivatives .
Scientific Research Applications
2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The dichloromethylidene groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine derivatives and compounds with dichloromethylidene groups. Examples include:
- 2,4-Bis(trichloromethyl)-1,3-benzodioxine
- 2,4-Bis(dichloromethyl)-1,3-benzodioxine .
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use .
Properties
CAS No. |
61720-27-2 |
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Molecular Formula |
C11H4Cl4O4 |
Molecular Weight |
342.0 g/mol |
IUPAC Name |
2,4-bis(dichloromethylidene)-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H4Cl4O4/c12-8(13)7-5-3-4(10(16)17)1-2-6(5)18-11(19-7)9(14)15/h1-3H,(H,16,17) |
InChI Key |
NFNMGVZQDPNPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(=C(Cl)Cl)O2 |
Origin of Product |
United States |
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